N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a nitrophenyl group, and a pyridazinone moiety. Its distinct chemical properties make it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the nitrophenyl and chloro-methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or sulfuric acid are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a similar aromatic structure but differs in functional groups and reactivity.
Cresol: Another aromatic compound with different substituents, leading to distinct chemical properties.
N-[4-(methylsulfanyl)phenyl]imidodicarbonimidic diamide: A compound with a similar aromatic core but different functional groups.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-12-2-5-14(10-16(12)20)21-18(25)11-23-19(26)9-8-17(22-23)13-3-6-15(7-4-13)24(27)28/h2-10H,11H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQRUZPGHHOPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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